AZD0424
Overview
Description
AZD-0424 is an orally active and dual selective inhibitor of the proto-oncogenic non-receptor tyrosine kinases Src and ABL1. These kinases play crucial roles in cancer progression, including cell proliferation, angiogenesis, and metastasis. AZD-0424 has shown potential antineoplastic activity by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Preparation Methods
AZD-0424 was originally developed by AstraZeneca to inhibit tumor growth. The synthetic routes and reaction conditions for AZD-0424 involve the use of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The industrial production methods for AZD-0424 are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .
Chemical Reactions Analysis
AZD-0424 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AZD-0424 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of Src and ABL1 kinases.
Biology: It is used to investigate the role of Src and ABL1 kinases in cell proliferation, angiogenesis, and metastasis.
Medicine: It has potential therapeutic applications in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer.
Industry: It is used in the development of new cancer therapies and as a research reagent in drug discovery
Mechanism of Action
AZD-0424 exerts its effects by inhibiting the activity of Src and ABL1 kinases. Src kinase is involved in regulating bone metabolism, proliferation, and angiogenesis, while ABL1 kinase plays a role in solid tumors. By inhibiting these kinases, AZD-0424 induces apoptosis and cell cycle arrest in cancer cells. The molecular targets and pathways involved include the phosphorylation of tyrosine-416 of Src and the regulation of cell cycle progression .
Comparison with Similar Compounds
AZD-0424 is unique in its dual selective inhibition of Src and ABL1 kinases. Similar compounds include:
AZM559756: Another Src kinase inhibitor with potential antineoplastic activity.
AZD0530: A selective Src kinase inhibitor that induces apoptosis in lymphoma cells.
Saracatinib: A related Src inhibitor that has been included in clinical trials for the treatment of Alzheimer’s disease and alcoholism
AZD-0424 stands out due to its higher efficacy in inducing apoptosis and cell cycle arrest at lower concentrations compared to these similar compounds .
Properties
IUPAC Name |
1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWATCATLSSVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692054-06-1 | |
Record name | AZD-0424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-0424 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-0424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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